molecular formula C11H9NO2 B11757264 2-Cyclopropoxy-5-formylbenzonitrile

2-Cyclopropoxy-5-formylbenzonitrile

Cat. No.: B11757264
M. Wt: 187.19 g/mol
InChI Key: JYUSIEVAIFJAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-5-formylbenzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a benzonitrile ring, with a formyl group at the 5-position. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-formylbenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-formylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Cyclopropoxy-5-carboxybenzonitrile.

    Reduction: 2-Cyclopropoxy-5-formylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-5-formylbenzonitrile has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-formylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxybenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formylbenzonitrile: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-cyclopropyloxy-5-formylbenzonitrile

InChI

InChI=1S/C11H9NO2/c12-6-9-5-8(7-13)1-4-11(9)14-10-2-3-10/h1,4-5,7,10H,2-3H2

InChI Key

JYUSIEVAIFJAOL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.